(2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride
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Overview
Description
(2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride is a chemical compound that belongs to the class of oxan-3-amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Oxane Ring Formation: The oxane ring can be synthesized through cyclization reactions involving diols and epoxides.
Amine Introduction:
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxan-3-one derivatives, while substitution reactions could produce various substituted amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its amine and pyrazole functionalities.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action for (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could be involved in hydrogen bonding or π-π interactions, while the amine group might participate in ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine: The free base form of the compound.
(2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;monohydrochloride: A similar compound with a different salt form.
(2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;trihydrochloride: Another salt form with three hydrochloride groups.
Uniqueness
The uniqueness of (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride lies in its specific stereochemistry and the presence of both pyrazole and oxane rings. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S,3R)-2-(1-methylpyrazol-4-yl)oxan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBREGPHMFCEBV-BPRGXCPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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